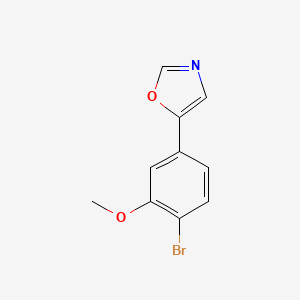
5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a benzyloxy group and two fluorine atoms
Safety and Hazards
将来の方向性
Oxazole derivatives, including 5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole, have potential for future research and development due to their wide range of biological activities . They can serve as intermediates for the synthesis of new chemical entities in medicinal chemistry . Future research could focus on synthesizing various oxazole derivatives and screening them for various biological activities .
作用機序
Target of Action
Oxazole derivatives have been reported to exhibit a wide spectrum of biological activities and therapeutic potential . They have shown prominent potential as analgesics, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . Therefore, the targets can vary depending on the specific biological activity of the compound.
Mode of Action
Oxazole derivatives are known to interact with their targets through various non-covalent interactions . The substitution of various groups on the oxazole ring imparts different activity . For instance, compounds having a C-3 Me substituent on the central isoxazoline ring were potent analgesics, as well as selective towards COX-2 .
Biochemical Pathways
Oxazole derivatives are known to affect various biochemical pathways depending on their specific biological activity . For instance, they can inhibit the enzymatic activity of COX-2, thereby affecting the prostaglandin synthesis pathway .
Pharmacokinetics
Oxazole derivatives are generally known for their good bioavailability . The presence of the oxazole ring can enhance the metabolic stability of the compound .
Result of Action
Oxazole derivatives are known to exhibit various biological activities, such as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects . Therefore, the molecular and cellular effects can vary depending on the specific biological activity of the compound.
Action Environment
The stability and efficacy of oxazole derivatives can be influenced by factors such as ph, temperature, and the presence of other substances .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method is the reaction of 4-(benzyloxy)-2,3-difluorobenzaldehyde with an appropriate amide under dehydrating conditions. Reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® can be used to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of manganese dioxide as a heterogeneous catalyst in packed reactors has been reported to be effective for the oxidation of oxazolines to oxazoles .
化学反応の分析
Types of Reactions
5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the oxazole ring.
Common Reagents and Conditions
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) under light.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield more highly substituted oxazoles, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated as a potential pharmaceutical agent due to its ability to interact with various biological targets.
類似化合物との比較
Similar Compounds
Isoxazole: Similar in structure but with different biological activities.
Thiazole: Contains sulfur instead of oxygen, leading to different chemical properties.
Oxadiazole: Features an additional nitrogen atom, which can alter its reactivity and biological activity
Uniqueness
5-(4-(benzyloxy)-2,3-difluorophenyl)oxazole is unique due to the presence of both benzyloxy and difluorophenyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability and specificity for certain targets, making it a valuable compound for various applications .
特性
IUPAC Name |
5-(2,3-difluoro-4-phenylmethoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2NO2/c17-15-12(14-8-19-10-21-14)6-7-13(16(15)18)20-9-11-4-2-1-3-5-11/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZGCSIGIWMLCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)C3=CN=CO3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














